molecular formula C13H23NO B3853877 2-adamantyl(2-methoxyethyl)amine

2-adamantyl(2-methoxyethyl)amine

Cat. No. B3853877
M. Wt: 209.33 g/mol
InChI Key: XJOKVLYXWKTPRI-UHFFFAOYSA-N
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Description

2-adamantyl(2-methoxyethyl)amine, also known as Memantine, is a unique medication that is commonly used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is widely used in the treatment of Alzheimer's disease.

Mechanism of Action

2-adamantyl(2-methoxyethyl)amine works by blocking the NMDA receptors in the brain. This reduces the amount of glutamate that is released, which can cause damage to the brain cells. The drug also has a neuroprotective effect, which helps to prevent the death of brain cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. The drug also reduces the levels of inflammatory cytokines, which can cause damage to the brain cells.

Advantages and Limitations for Lab Experiments

2-adamantyl(2-methoxyethyl)amine has several advantages for lab experiments. It has a high yield and purity, which makes it easy to use in experiments. The drug is also well-tolerated in animals, and it has a low toxicity profile. However, the drug has some limitations. It is not very soluble in water, which can make it difficult to administer in experiments. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the research of 2-adamantyl(2-methoxyethyl)amine. One direction is to study the drug's potential use in the treatment of other neurological disorders. Another direction is to investigate the drug's mechanism of action in more detail. This could lead to the development of new drugs that target the same pathway. Finally, there is a need to develop new formulations of the drug that are more soluble in water and easier to administer. This could make the drug more accessible for use in experiments and in the clinic.
Conclusion:
This compound is a unique medication that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. The drug works by blocking the NMDA receptors in the brain, which reduces the amount of glutamate that is released. The drug has several advantages for use in lab experiments, including a high yield and purity and a low toxicity profile. However, the drug also has some limitations, including its low solubility in water and its relatively high cost. There are several future directions for research on this drug, including investigating its potential use in other neurological disorders and developing new formulations that are more soluble and easier to administer.

Scientific Research Applications

2-adamantyl(2-methoxyethyl)amine has been extensively studied for its therapeutic potential in Alzheimer's disease. The drug has been shown to improve cognitive function and reduce the progression of the disease. It has also been studied for its potential use in the treatment of other neurological disorders, including Parkinson's disease, Huntington's disease, and multiple sclerosis.

properties

IUPAC Name

N-(2-methoxyethyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-15-3-2-14-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOKVLYXWKTPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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